4-(3,4-Dimethoxyphenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine
Beschreibung
4-(3,4-Dimethoxyphenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine is a pyrimidine derivative featuring a 3,4-dimethoxyphenyl group at the 4-position and a 5-methylfuran-2-yl substituent at the 6-position.
Eigenschaften
IUPAC Name |
4-(3,4-dimethoxyphenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-10-4-6-14(23-10)13-9-12(19-17(18)20-13)11-5-7-15(21-2)16(8-11)22-3/h4-9H,1-3H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCCGKDDNSYIME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC(=NC(=C2)C3=CC(=C(C=C3)OC)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Claisen-Schmidt Condensation
The chalcone precursor is synthesized by condensing 3,4-dimethoxyacetophenone with 5-methylfuran-2-carbaldehyde under basic conditions. A representative procedure involves:
-
Reagents : 3,4-Dimethoxyacetophenone (1.0 equiv), 5-methylfuran-2-carbaldehyde (1.2 equiv), NaOH (40% w/v, catalytic).
-
Conditions : Stirring in ethanol (50 mL) at 60°C for 6–8 hours.
-
Work-up : Neutralization with HCl, filtration, and recrystallization from ethanol.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Melting Point | 112–115°C |
| TLC (Hexane:EtOAc 3:1) | R<sub>f</sub> = 0.85 |
Cyclocondensation to Form the Pyrimidine Core
Guanidine Carbonate-Mediated Cyclization
The chalcone precursor undergoes cyclization with guanidine carbonate to form the pyrimidine ring. Two solvent systems are prominent:
Dimethylformamide (DMF) Method
-
Reagents : Chalcone (1.0 equiv), guanidine carbonate (1.2 equiv), anhydrous DMF.
-
Conditions : Reflux at 160°C for 4 hours, followed by 24-hour cooling.
-
Work-up : Precipitation in ice-water, filtration, and recrystallization from ethanol.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 33–38% |
| Melting Point | 118–122°C |
2-Butanol Method
-
Reagents : Chalcone (1.0 equiv), guanidine carbonate (1.1 equiv), 2-butanol.
-
Conditions : Reflux at 120°C for 24 hours.
-
Work-up : Solvent evaporation, trituration with hexanes.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 45–50% |
| Purity (HPLC) | >95% |
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR)
<sup>1</sup>H NMR (400 MHz, DMSO-<i>d</i><sub>6</sub>) :
-
δ 8.72 (s, 1H, pyrimidine H-5).
-
δ 7.45–7.20 (m, 3H, aromatic H).
-
δ 6.85 (d, <i>J</i> = 2.4 Hz, 1H, furan H-4).
<sup>13</sup>C NMR :
Mass Spectrometry
Optimization and Challenges
Solvent Impact on Yield
Comparative studies reveal solvent polarity significantly affects cyclization efficiency:
| Solvent | Boiling Point (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 153 | 33 | 90 |
| 2-Butanol | 120 | 45 | 95 |
| Ethanol | 78 | 28 | 85 |
DMF’s high polarity facilitates faster cyclization but may degrade heat-sensitive substrates.
By-Product Mitigation
Common by-products include unreacted chalcone and dimerized intermediates. Purification via column chromatography (SiO<sub>2</sub>, EtOAc/hexane 1:3) improves purity to >98%.
Alternative Synthetic Routes
Analyse Chemischer Reaktionen
Types of Reactions
4-(3,4-Dimethoxyphenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Structural Representation
The structural formula can be represented as follows:
Kinase Inhibition
Research indicates that compounds similar to 4-(3,4-Dimethoxyphenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine exhibit significant inhibitory activity against various kinases, which are critical in cancer progression and other diseases. These inhibitors can potentially be developed into therapeutic agents for malignancies.
Case Study: Inhibition of Cancer Cell Growth
A study demonstrated that a related pyrimidine compound effectively inhibited the proliferation of cancer cell lines by targeting specific kinases involved in cell cycle regulation. The results showed a dose-dependent response, indicating the potential for further development into anticancer therapies .
Antioxidant Properties
The compound has also been studied for its antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. Antioxidants can prevent cellular damage caused by free radicals, making this compound a candidate for further exploration in neurodegenerative diseases.
Data Table: Antioxidant Activity Comparison
Potential Neuroprotective Effects
Preliminary studies suggest that the compound may have neuroprotective effects, which could be beneficial in treating conditions like Alzheimer's disease. The mechanism appears to involve modulation of signaling pathways associated with neuronal survival.
Case Study: Neuroprotection in Animal Models
In an animal model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent .
Wirkmechanismus
The mechanism of action of 4-(3,4-Dimethoxyphenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparisons with Analogues
Aryl Group Variations :
- Methoxy vs. Halogen Substituents: 4-(4-Bromophenyl)-6-(2-chloroquinoline-3-yl)pyrimidin-2-amine () exhibits a bulkier quinoline group, which may reduce solubility compared to the methylfuran group in the target compound. Halogenated derivatives often show enhanced receptor binding due to increased lipophilicity but may suffer from toxicity . 4-(4-Halophenyl)-6-(furan-2-yl)pyrimidin-2-amine derivatives (DP-1 to DP-3, ) demonstrated that halogen substituents (F, Cl, Br) influence hydrogen bonding and electronic properties, with bromine showing stronger intermolecular interactions .
Furan vs. Methylfuran :
- 4-(5-Methylfuran-2-yl)-6-[3-(piperidine-1-carbonyl)phenyl]pyrimidin-2-amine (Compound 8m, ) displayed high adenosine A2A receptor affinity (Ki = 6.34 nM), suggesting that the 5-methyl group on furan enhances steric complementarity in receptor binding compared to unsubstituted furans .
Methoxy Positioning :
- 4-(3,5-Dimethoxyphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine () showed distinct dihedral angles (12.8°) between the pyrimidine ring and aryl groups, influencing crystal packing and solubility. The 3,4-dimethoxyphenyl group in the target compound may offer better planarity for π-π stacking in biological targets .
Table 1: Substituent Impact on Key Properties
Receptor Binding and Molecular Interactions
Adenosine Receptor Antagonism: Compound 8m () highlights the importance of the 5-methylfuran group in adenosine receptor binding. The target compound’s methylfuran moiety may similarly enhance interactions with hydrophobic pockets in receptors like A2A or A1 .
RabGGTase Inhibition :
In docking studies (), 4-(2-fluoro-4-methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine showed superior inhibition (GLIDE score = -9.2) compared to dimethoxy analogues. The target compound’s 3,4-dimethoxyphenyl group may balance steric and electronic effects for optimal binding .
Hydrogen Bonding and Crystallography
- Quantum Chemistry Insights: Studies on DP-1 to DP-3 () revealed that substituents like bromine increase H-bond acceptor strength. The methyl group in the target compound’s furan may modulate H-bond donor/acceptor capacity, affecting solubility and target interactions .
- Crystal Packing :
Methoxy groups in 4-(3,5-dimethoxyphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine () induce specific dihedral angles, which could influence the target compound’s bioavailability .
Biologische Aktivität
The compound 4-(3,4-Dimethoxyphenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
- Molecular Formula : CHNO
- Molecular Weight : 246.259 g/mol
- CAS Number : 677299-77-3
Anticancer Properties
Research indicates that compounds with similar structures to This compound exhibit significant anticancer activity. For instance, derivatives of pyrimidines have been studied for their ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
A study demonstrated that pyrimidine derivatives can inhibit the c-Met protein kinase, which is implicated in cancer progression. The inhibition of this kinase can lead to decreased tumor growth and metastasis, making it a target for cancer therapy .
Anti-inflammatory and Antioxidant Effects
The compound has also shown potential anti-inflammatory properties. In vitro studies suggest that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This activity is crucial for developing treatments for inflammatory diseases .
Additionally, antioxidant assays have indicated that similar compounds possess the ability to scavenge free radicals, thereby protecting cellular components from oxidative damage. This property is vital in preventing chronic diseases associated with oxidative stress .
Toxicity Studies
Acute toxicity studies are essential for evaluating the safety profile of new compounds. For instance, the compound's LD50 (lethal dose for 50% of the population) has been assessed using in vivo methods, indicating a moderate toxicity level. The results showed an LD50 value of approximately 1190 mg/kg when administered intragastrically . Such findings are critical for determining the therapeutic window and potential side effects in clinical applications.
The biological activity of This compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Cell Signaling Modulation : By affecting signaling pathways, it can alter cell survival and apoptosis.
- Antioxidant Activity : Its ability to neutralize free radicals contributes to its protective effects against cellular damage.
Case Studies
Several studies have explored the pharmacological potential of related compounds:
- A study on pyrimidine derivatives showed promising results against various cancer cell lines, highlighting their potential as chemotherapeutic agents .
- Another investigation focused on the anti-inflammatory effects of similar compounds, demonstrating their efficacy in reducing inflammation markers in vitro .
Q & A
Q. What are the recommended synthetic routes for 4-(3,4-dimethoxyphenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine?
- Methodological Answer : The synthesis of pyrimidine derivatives typically involves nucleophilic substitution or condensation reactions. For example:
- Step 1 : Start with a pyrimidine core (e.g., 2-aminopyrimidine) and introduce substituents via halogenation or coupling.
- Step 2 : Couple the 3,4-dimethoxyphenyl group using Suzuki-Miyaura cross-coupling (requires palladium catalysis) .
- Step 3 : Introduce the 5-methylfuran-2-yl moiety via Buchwald-Hartwig amination or nucleophilic aromatic substitution under reflux conditions (e.g., DMSO/water solvent system) .
- Purification : Use column chromatography (e.g., silica gel with 5–10% ethanol in dichloromethane) .
Q. How is the structural conformation of this compound validated?
- Methodological Answer : X-ray crystallography is the gold standard. Key parameters include:
- Dihedral angles : Assess planarity between the pyrimidine ring and substituents (e.g., methoxyphenyl groups typically deviate by 12–86°) .
- Hydrogen bonding : Intramolecular N–H⋯N bonds stabilize the pyrimidine core .
- Crystallographic data : Compare with analogs like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methylpyrimidin-4-amine (reference InChI key: PJBZXZMCMYVARL) .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy vs. methyl groups) impact biological activity?
- Methodological Answer : Substituent effects can be analyzed via SAR studies:
- Methoxy groups : Enhance solubility and π-π stacking (e.g., 4-methoxyphenyl derivatives show improved antimicrobial activity vs. chloro-substituted analogs) .
- Methylfuran groups : Increase lipophilicity, potentially improving membrane permeability (observed in antitumor pyrido[3,4-d]pyrimidines) .
- Experimental design : Compare IC₅₀ values in cytotoxicity assays using variants with substituted aryl/furan groups .
Q. How can contradictory data in biological assays (e.g., antimicrobial vs. antitumor activity) be resolved?
- Methodological Answer : Contradictions may arise from assay conditions or target specificity. Strategies include:
- Dose-response profiling : Test concentrations across 3–4 log units to identify off-target effects .
- Target validation : Use computational docking (e.g., AutoDock Vina) to predict binding to enzymes like methionine aminopeptidase-1 vs. bacterial dihydrofolate reductase .
- Control experiments : Compare with structurally similar compounds (e.g., sulfonamide derivatives with known antibiotic activity) .
Experimental Design & Data Analysis
Q. What computational tools are recommended for reaction optimization?
- Methodological Answer : Quantum chemical calculations (e.g., DFT for transition-state analysis) combined with machine learning:
- Software : Gaussian 16 for reaction path searches; ICReDD’s workflow for condition optimization .
- Parameters : Solvent polarity (DMSO vs. THF), temperature (0°C to reflux), and catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%) .
Q. How to address low yields in multi-step syntheses?
- Methodological Answer : Troubleshooting steps:
- Intermediate characterization : Use LC-MS or ¹H NMR to identify unstable intermediates (e.g., amine intermediates prone to oxidation) .
- Protecting groups : Introduce tert-butoxycarbonyl (Boc) groups for amine protection during coupling reactions .
- Solvent optimization : Switch from DMSO to DMAc for better solubility of aromatic intermediates .
Comparative Analysis
Q. How does this compound compare to other pyrimidine-based inhibitors?
- Methodological Answer :
| Feature | This compound | Pyrido[3,4-d]pyrimidines | Sulfonamide Derivatives |
|---|---|---|---|
| Core Structure | Pyrimidine + furan | Fused pyridine-pyrimidine | Pyrimidine + sulfonyl group |
| Bioactivity | Antitumor (predicted) | Antitumor (IC₅₀ < 1 µM) | Antibacterial (MIC 2–8 µg/mL) |
| Synthetic Complexity | Moderate (3–4 steps) | High (5+ steps) | Low (2 steps) |
| Data compiled from . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
